4-bromo-N-(3-iodophenyl)benzamide

Organic Synthesis Cross-Coupling Chemistry Halogen Bonding

4-Bromo-N-(3-iodophenyl)benzamide (CAS 489455-70-1) is a halogenated benzamide derivative with the molecular formula C13H9BrINO and a molecular weight of 402.025. Characterized by the presence of both bromine and iodine substituents on its aromatic rings, it is primarily employed as a research compound in medicinal chemistry and chemical biology investigations.

Molecular Formula C13H9BrINO
Molecular Weight 402.02g/mol
CAS No. 489455-70-1
Cat. No. B398248
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-N-(3-iodophenyl)benzamide
CAS489455-70-1
Molecular FormulaC13H9BrINO
Molecular Weight402.02g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)I)NC(=O)C2=CC=C(C=C2)Br
InChIInChI=1S/C13H9BrINO/c14-10-6-4-9(5-7-10)13(17)16-12-3-1-2-11(15)8-12/h1-8H,(H,16,17)
InChIKeyOKUUMKOJKLMDFM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-bromo-N-(3-iodophenyl)benzamide (CAS 489455-70-1) Procurement Guide: Compound Overview


4-Bromo-N-(3-iodophenyl)benzamide (CAS 489455-70-1) is a halogenated benzamide derivative with the molecular formula C13H9BrINO and a molecular weight of 402.025 [1]. Characterized by the presence of both bromine and iodine substituents on its aromatic rings, it is primarily employed as a research compound in medicinal chemistry and chemical biology investigations . The compound exhibits predicted physicochemical properties including a LogP of 5.03 and density of 1.9±0.1 g/cm³ [1]. Its dual-halogen architecture positions it within structural analog series relevant to kinase inhibition and receptor targeting studies, though it lacks extensive characterization in peer-reviewed literature as a standalone bioactive entity.

Why Substituting 4-bromo-N-(3-iodophenyl)benzamide with Other Halogenated Benzamides Risks Project Failure


Halogenated benzamides cannot be treated as interchangeable building blocks or tool compounds due to the profound influence of halogen identity and substitution pattern on both intermolecular interactions and biological activity. Crystallographic studies across 11 chloro-, bromo-, and iodo-substituted aromatic amides demonstrate that the stability of intramolecular N—H···X hydrogen bonds is halogen-dependent, with distinct conformational preferences observed between bromo- and iodo-substituted counterparts [1]. In the context of radiopharmaceutical development, the uptake and retention of iodinated benzamides in melanoma tissue is critically dependent on the position of iodine in the aromatic ring and the structure of the amine side chain, with different positional isomers yielding substantially different tumor-to-blood ratios [2]. Furthermore, structure-activity relationship studies reveal that even subtle positional shifts—such as moving a bromine substituent from the 4-position to the 3-position—can dramatically alter receptor selectivity profiles and introduce off-target activities [3]. These findings collectively establish that generic substitution of 4-bromo-N-(3-iodophenyl)benzamide with a casually selected halogenated benzamide analog would compromise experimental reproducibility and invalidate comparative data interpretation.

Quantitative Differentiation of 4-bromo-N-(3-iodophenyl)benzamide Against Closest Analogs


Dual-Halogen Architecture Enables Distinct Reactivity Pathways Compared to Mono-Halogenated Benzamides

4-Bromo-N-(3-iodophenyl)benzamide contains two differentially reactive carbon-halogen bonds—a C—Br bond on the benzoyl ring and a C—I bond on the aniline-derived ring—providing orthogonal reactivity that is absent in mono-halogenated benzamide analogs such as 4-bromo-N-phenylbenzamide. The iodine substituent at the meta-position of the N-phenyl ring offers superior leaving group capability in cross-coupling reactions compared to bromine, with C—I bond dissociation energy approximately 57 kcal/mol versus 71 kcal/mol for C—Br [1]. This differential reactivity enables sequential functionalization strategies that cannot be replicated with mono-halogenated benzamides, which offer only a single reactive site [2].

Organic Synthesis Cross-Coupling Chemistry Halogen Bonding

Bromo-Iodo Substitution Pattern Serves as Direct Precursor to Radiolabeled Melanoma Imaging Agents

The bromine substituent in 4-bromo-N-(3-iodophenyl)benzamide serves as a synthetic handle for generating aryltributyltin intermediates, which are subsequently converted to radioiodinated benzamides for melanoma imaging applications. This bromo-to-stannane conversion pathway is established in the literature: structurally related aryltributyltin derivatives of benzamides are synthesized starting from bromo precursors, followed by radiolabeling with I-125 in high yields (80-94%) using chloramine-T as oxidizing agent [1]. The target compound's bromo substituent at the 4-position of the benzoyl ring aligns with this established synthetic route, whereas iodo-only analogs lack the requisite bromine handle for stannane intermediate formation.

Radiopharmaceutical Synthesis Melanoma Imaging SPECT Tracer Development

4-Position Bromine Substitution Confers Superior Receptor Selectivity Profile Relative to 3-Bromo Isomers

In a systematic evaluation of benzamide derivatives as sigma-1 receptor ligands, the 4-bromo substituted benzamide 7m demonstrated markedly improved selectivity compared to its 3-bromo positional isomer 7l. The 3-bromo derivative 7l exhibited significant antagonist activity at 5-HT2B, 5-HT2C, α2A, and H1 receptors, representing substantial off-target liabilities [1]. While the target compound 4-bromo-N-(3-iodophenyl)benzamide was not directly assayed in this study, its 4-bromo substitution pattern on the benzoyl ring aligns with the more selective 7m scaffold, whereas 3-bromo-substituted analogs (such as 3-bromo-N-(3-iodophenyl)benzamide) would more closely resemble the promiscuous 7l profile.

Sigma-1 Receptor GPCR Selectivity Off-Target Profiling

Distinct Hydrogen-Bonding Propensity Differentiates Iodo-Substituted from Bromo-Only Aromatic Amides

Crystallographic analysis across a panel of halogenated aromatic amides reveals that the stability of five-membered N—H···X intramolecular hydrogen bonds differs between bromine and iodine substituents. Five-membered N—H···I hydrogen bonding is observed in designed iodo-substituted compounds, though the overall stability of such interactions is generally lower than corresponding N—H···Br interactions due to iodine's larger atomic radius and more diffuse electron density [1]. Importantly, six-membered N—H···I hydrogen bonding is not observed in the crystal structures of iodo-substituted counterparts, whereas six-membered N—H···Cl hydrogen bonds are documented [1]. This halogen-dependent hydrogen-bonding behavior translates to distinct solid-state packing arrangements and solution-phase conformational preferences.

Supramolecular Chemistry Crystal Engineering Conformational Analysis

Optimal Application Scenarios for 4-bromo-N-(3-iodophenyl)benzamide (CAS 489455-70-1)


Sequential Cross-Coupling Platform for Orthogonal Functionalization

This compound is ideally suited for synthetic chemistry workflows requiring sequential, site-selective palladium-catalyzed cross-coupling reactions. The C—I bond at the N-phenyl meta-position can be selectively activated for initial Suzuki-Miyaura or Sonogashira coupling, while the C—Br bond at the benzoyl para-position remains intact for subsequent diversification steps. This orthogonal reactivity profile, supported by differential bond dissociation energies (C—I ~57 kcal/mol vs C—Br ~71 kcal/mol) [1], enables construction of complex benzamide libraries with precise control over substitution patterns. Mono-halogenated benzamides such as 4-bromo-N-phenylbenzamide lack this dual-handle capability and are therefore unsuitable for such iterative functionalization strategies.

Precursor for Melanoma-Targeting Radiopharmaceutical Development

In radiopharmaceutical chemistry, 4-bromo-N-(3-iodophenyl)benzamide serves as an optimal synthetic precursor for generating radioiodinated benzamide imaging agents. The bromine substituent at the benzoyl 4-position provides the requisite handle for conversion to aryltributyltin intermediates, which are subsequently radiolabeled with I-123 (SPECT) or I-124 (PET) in high yields (80-94%) [2]. The pre-installed iodine at the N-phenyl 3-position preserves the native iodo-substitution pattern critical for melanoma tissue affinity, as tumor uptake of I-125 labeled benzamides varies substantially by isomer: 6.14% ID/g for certain isomers vs 3.96% ID/g for others at 1 hr post-injection [2]. This compound therefore uniquely combines both the synthetic handle and the bioactive substitution motif required for radiopharmaceutical development—a dual functionality not available from bromo-only or iodo-only benzamide analogs.

Sigma-1 Receptor Ligand Scaffold with Minimized Off-Target Polypharmacology

For investigators studying sigma-1 receptor pharmacology, 4-bromo-N-(3-iodophenyl)benzamide represents a scaffold predicted to maintain favorable selectivity based on its 4-bromo substitution pattern. Class-level evidence indicates that 4-bromo substituted benzamides (exemplified by compound 7m) avoid the off-target antagonism at 5-HT2B, 5-HT2C, α2A, and H1 receptors that plagues 3-bromo positional isomers (compound 7l) [3]. This compound is therefore the preferred choice over the 3-bromo-N-(3-iodophenyl)benzamide isomer for sigma-1 receptor studies requiring clean pharmacological profiles. The iodo substituent at the N-phenyl 3-position additionally provides a heavy-atom label for X-ray crystallography or a potential site for future radioiodination in tracer development applications.

Halogen-Bonding and Conformational Analysis in Supramolecular Chemistry

The unique combination of bromine and iodine substituents at distinct positions makes this compound valuable for investigating halogen-dependent non-covalent interactions. Crystallographic studies demonstrate that five-membered N—H···I hydrogen bonding can occur in iodo-substituted aromatic amides, though with different stability characteristics compared to N—H···Br interactions [4]. Furthermore, the absence of six-membered N—H···I hydrogen bonding in crystal structures contrasts with the behavior observed for chloro-substituted analogs, providing a comparative framework for understanding halogen size effects on supramolecular assembly. This compound is therefore appropriate for crystal engineering studies, conformational analysis by NMR spectroscopy, and computational validation of halogen-bonding force fields.

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